molecular formula C17H18N2O5S2 B3203360 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 1021254-34-1

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B3203360
CAS No.: 1021254-34-1
M. Wt: 394.5 g/mol
InChI Key: UWQHAIWCFYFLLX-UHFFFAOYSA-N
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Description

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acetamide group

Mechanism of Action

Mode of Action

The presence of the benzo[d][1,3]dioxol-5-yl and thiazol-4-yl groups in its structure suggests that it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad spectrum of biological activity .

Pharmacokinetics

The thiazol-4-yl group may be involved in metabolic reactions .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound. Based on its structural features, it may have a variety of biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other molecules could affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling reactions:

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)thiazole: This compound shares the benzo[d][1,3]dioxole and thiazole moieties but lacks the oxoethyl and acetamide groups.

    N-(2-methoxyethyl)acetamide: This compound contains the acetamide group but lacks the benzo[d][1,3]dioxole and thiazole moieties.

Uniqueness

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-22-5-4-18-16(21)7-12-8-25-17(19-12)26-9-13(20)11-2-3-14-15(6-11)24-10-23-14/h2-3,6,8H,4-5,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHAIWCFYFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

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